A-935142

概要

説明

準備方法

A-935142の合成経路と反応条件は、公開されている情報源では広く報告されていません。通常、特殊なラボで管理された条件下で合成されます。 工業生産方法は、中間体の調製や最終精製工程を含む、複数段階の有機合成プロセスを伴う可能性が高いです .

化学反応の分析

A-935142は、次のようなさまざまな種類の化学反応を起こします。

酸化と還元: これらの反応は、化合物の酸化状態を変更し、その活性に影響を与える可能性があります。

置換: これらの反応で使用される一般的な試薬と条件には、ハロゲン化剤と求核剤が含まれます。

科学的研究の応用

Cardiac Electrophysiology

A-935142 has been studied for its effects on cardiac action potentials and hERG current modulation. Research indicates that this compound enhances hERG currents in a concentration-dependent manner, facilitating activation and reducing inactivation of the hERG channel. In experiments involving canine Purkinje fibers and guinea pig atrial tissue, this compound was shown to shorten the action potential duration, which is critical in managing arrhythmias associated with LQTS .

Combination Therapy Studies

In studies assessing the interaction between this compound and known hERG blockers like sotalol and terfenadine, findings suggest that this compound does not compete for binding sites with these blockers. Instead, it enhances the hERG current even in their presence, indicating its potential utility in combination therapies for patients with inherited or acquired forms of LQTS .

Toxicology and Safety Assessments

Research has also focused on the cardiotoxicity associated with various compounds through hERG channel interactions. This compound serves as a model compound in structure-based predictions of hERG-related cardiotoxicity. This application is crucial for drug development, as understanding these interactions can help mitigate adverse effects during clinical trials .

Pharmacological Activation for Long QT Syndrome Management

Recent studies have highlighted the pharmacological activation of hERG channels as a promising strategy for managing Long QT Syndrome. This compound's ability to activate hERG channels makes it a candidate for further exploration in clinical settings aimed at correcting electrophysiological abnormalities linked to this condition .

Research Methodologies

The methodologies employed in studies involving this compound include whole-cell voltage clamp techniques using HEK293 cells expressing the hERG channel. These approaches allow researchers to quantify the effects of this compound on ion currents accurately and assess its pharmacological properties .

Table: Summary of Key Findings from Research on this compound

| Study Reference | Objective | Key Findings | Implications |

|---|---|---|---|

| Su et al., 2009 | Evaluate effects on hERG current | Enhanced hERG current; shortened action potential duration | Potential treatment for LQTS |

| Casis et al., 2006 | Investigate interaction with blockers | Non-competitive enhancement of current | Useful in combination therapies |

| Recent Toxicology Studies | Assess cardiotoxicity risks | Structure-based predictions show promise | Guides drug development safety evaluations |

作用機序

A-935142は、複雑な方法でhERG電流を強化することにより、その効果を発揮します。hERGチャネルの活性化を促進し、不活性化を減らし、不活性化を遅らせます。 これにより、心房と心室の再分極が短縮され、これは正常な心臓リズムを維持するために不可欠です .

類似の化合物との比較

This compoundは、hERGチャネルの特定の活性化においてユニークです。類似の化合物には以下が含まれます。

E-4031: 既知のhERGチャネルブロッカー。

ドフェチリド: 臨床設定で使用されている別のhERGチャネルブロッカー。

アステムゾール: hERG阻害作用を持つ抗ヒスタミン剤.

This compoundは、hERG電流を強化する能力により、上記の類似の化合物が主にブロッカーとして作用するのに対し、際立っています。

類似化合物との比較

A-935142 is unique in its specific activation of hERG channels. Similar compounds include:

E-4031: A known hERG channel blocker.

Dofetilide: Another hERG channel blocker used in clinical settings.

This compound stands out due to its ability to enhance hERG currents, whereas the similar compounds listed above primarily act as blockers.

生物活性

A-935142 is a compound recognized for its role as a potassium channel enhancer , specifically targeting the hERG (human Ether-à-go-go-Related Gene) potassium channel. This channel is crucial for cardiac repolarization, and its modulation can significantly influence cardiac action potentials and arrhythmogenesis. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on cardiac physiology, and relevant studies.

This compound enhances hERG current in a concentration-dependent manner. It does not compete with the binding of known hERG blockers like dofetilide, indicating that it operates through a unique mechanism rather than simple competitive inhibition. The compound has been shown to:

- Facilitate activation of the hERG channel.

- Shift voltage dependence of inactivation positively, which can lead to increased hERG current under certain conditions.

- Accelerate activation and slow deactivation of the channel, which is critical for maintaining normal cardiac rhythm .

Effects on Cardiac Action Potentials

The impact of this compound on cardiac action potentials has been extensively studied. Key findings include:

- At a concentration of 3 µM, this compound shortens the action potential duration (APD) by approximately 70% in guinea pig ventricular myocytes. This shortening effect is significant as it can lead to reduced risk of drug-induced torsades de pointes (TdP) under specific conditions .

- In isolated guinea pig hearts, this compound was effective in preventing TdP induced by hypokalemia and other hERG blockers when administered prior to these agents .

Table 1: Summary of Key Findings

Case Study: Interaction with Other hERG Blockers

A study investigated the interaction between this compound and standard hERG blockers such as sotalol and terfenadine. The results indicated that:

- This compound could mitigate some of the adverse effects induced by these blockers when used in combination, suggesting a potential therapeutic application in managing drug-induced arrhythmias .

Potential Clinical Applications

Given its ability to enhance hERG function and shorten APD, this compound may have potential applications in treating conditions associated with prolonged QT syndrome or other arrhythmogenic disorders. However, caution is warranted due to the proarrhythmic risk associated with excessive shortening of the APD at high concentrations.

特性

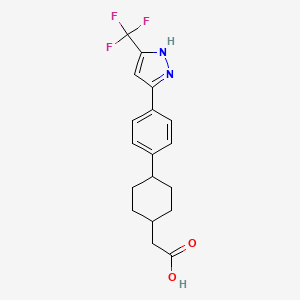

IUPAC Name |

2-[4-[4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O2/c19-18(20,21)16-10-15(22-23-16)14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-17(24)25/h5-8,10-12H,1-4,9H2,(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHFQSYEKIEMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=NNC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。